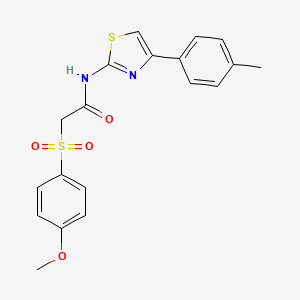

![molecular formula C12H9NO4S B2503026 5-[(Z)-1,3-苯并二氧杂环-5-基亚甲基]-3-甲基-1,3-噻唑烷-2,4-二酮 CAS No. 366486-15-9](/img/structure/B2503026.png)

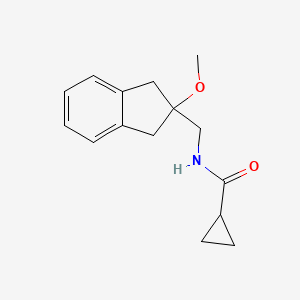

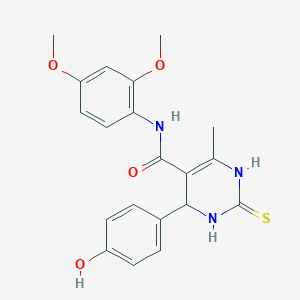

5-[(Z)-1,3-苯并二氧杂环-5-基亚甲基]-3-甲基-1,3-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione" is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound containing a thiazolidine ring fused with a 1,3-dione structure. This class of compounds has been extensively studied due to their biological activities, including antiproliferative, antidiabetic, and α-glucosidase inhibitory properties.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives typically involves the condensation of aromatic aldehydes with thiazolidinedione under various conditions. For instance, the synthesis of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives has been achieved by reacting (Z)-4-((2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl)benzaldehyde with aromatic or heteroaromatic ketones . Moreover, solvent-free synthesis methods have been developed to improve yields and reduce manufacturing costs, using different bases to catalyze the reaction .

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives has been characterized using various analytical techniques. For example, the structures of synthesized compounds have been confirmed by 1H NMR, LC/MS, FTIR, and elemental analyses . Additionally, the supramolecular structures of some derivatives have been studied, revealing hydrogen-bonded dimers, chains of rings, and sheet formations in the crystalline state .

Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions. For instance, reactions with nitrile oxides have been reported to yield Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines, with the interconversion routes being discussed . Furthermore, the reactivity and tautomerism of azolidines have been investigated, leading to the synthesis of 5-arylideneselenazolidine-2,4-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their substituents. The presence of a nitro group on the thiazolidinone moiety and the position of substituents on the aryl ring have been found to play significant roles in their biological activities . The hypoglycemic and hypolipidemic activities of these compounds have been evaluated in genetically obese and diabetic mice, with certain moieties being essential for substantial activity .

Relevant Case Studies

Several case studies have demonstrated the biological activities of thiazolidine-2,4-dione derivatives. For example, some derivatives have shown potent antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells . Other derivatives have been identified as potent α-glucosidase inhibitors, with minimum inhibitory concentrations in the low micromolar range . These findings highlight the potential of thiazolidine-2,4-dione derivatives as therapeutic agents for treating cancer and diabetes.

科学研究应用

噻唑烷二酮作为 PTP 1B 抑制剂

噻唑烷二酮 (TZD) 已被探索其作为 PTP 1B 抑制剂的作用,这在胰岛素信号通路中至关重要。基于 TZD 支架的化合物已显示出在解决与 2 型糖尿病 (T2DM) 相关的胰岛素抵抗方面的潜力。亚芳基的双键周围的 Z 构型对于设计具有最佳活性的配体至关重要。带有特定取代基的 TZD 支架的化合物 46 表现出有效的 PTP 1B 抑制活性 (IC50 1.1 µM),突出了该支架在开发用于减轻胰岛素抵抗的抑制剂中的重要性 (S. Verma, Yatesh Sharad Yadav, & Suresh Thareja, 2019).

邻苯二胺的合成用途

邻苯二胺与亲电试剂缩合导致合成苯并咪唑、喹喔啉和苯并[1,5]二氮杂卓等化合物。本综述重点介绍了唑基噻唑的合成方法和生物学应用,展示了相关结构在药物化学中的多功能性。对这些化合物的合成和性质的关注突出了它们在药物开发中的潜力以及它们可能涵盖的广泛治疗应用 (M. Ibrahim, 2011).

1,3-噻唑烷-4-酮的生物学潜力

1,3-噻唑烷-4-酮及其类似物,包括格列酮和罗丹明,因其重要的药理学重要性而被认可。这些化合物存在于商业药品中,并已显示出对各种疾病的潜力。从 19 世纪中叶到现在的这些化合物的合成、结构表示和生物学性质的综述反映了它们在药物化学中的持续相关性 (Jonas da Silva Santos, Joel Jones Junior, & F. M. D. Silva, 2018).

苯并噻唑衍生物的药理学评价

苯并噻唑及其衍生物因其多种生物活性而被广泛研究,包括作为抗癌、抗炎、抗氧化和抗病毒剂。苯并噻唑衍生物的综述强调了这些化合物在开发治疗剂中的潜力,突出了结构修饰在增强生物活性中的重要性。这证明了苯并噻唑和相关结构在药物发现和开发中的多功能性和潜力 (Dattatraya G. Raut et al., 2020).

属性

IUPAC Name |

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c1-13-11(14)10(18-12(13)15)5-7-2-3-8-9(4-7)17-6-16-8/h2-5H,6H2,1H3/b10-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZZSBYOBQEXGB-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

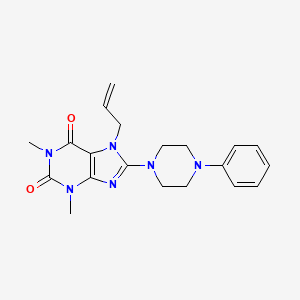

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)

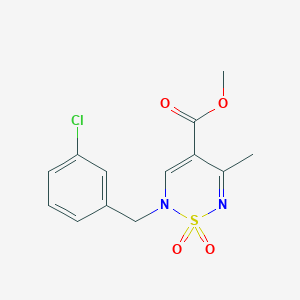

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)

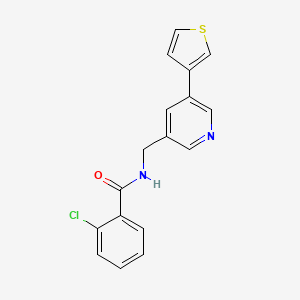

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)